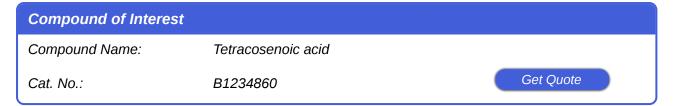


Physical and chemical properties of selacholeic acid

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Selacholeic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selacholeic acid, also known by its more common name nervonic acid, is a very-long-chain monounsaturated omega-9 fatty acid.[1] Its chemical designation is (Z)-tetracos-15-enoic acid. First isolated from shark liver oil, selacholeic acid is a significant component of sphingolipids in the myelin sheath of nerve fibers, highlighting its crucial role in the central and peripheral nervous systems.[1] This technical guide provides an in-depth overview of the physical and chemical properties of selacholeic acid, along with experimental methodologies for their determination and a visualization of its key biological pathways.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of selacholeic acid are summarized below.

Identification and Structure



Property	Value	Reference
Common Name	Selacholeic Acid; Nervonic Acid	[1]
IUPAC Name	(Z)-Tetracos-15-enoic acid	[1]
Chemical Formula	C24H46O2	[1]
Molar Mass	366.62 g/mol	[1]
Structure	A 24-carbon chain with a single cis double bond between carbons 15 and 16 (from the carboxyl end).	[1]

Physical Properties

Property	Value	Reference
Melting Point	42-43 °C	[1][2]
Boiling Point	Data not readily available. Very-long-chain fatty acids tend to decompose at high temperatures before boiling at atmospheric pressure.	
Solubility	Insoluble in water. Soluble in alcohols and other organic solvents.	[2]
Appearance	White crystalline solid at room temperature.	[2]

Experimental Protocols

This section outlines general methodologies for determining the key physical and chemical properties of fatty acids like selacholeic acid.

Determination of Melting Point (Capillary Method)



This method is a common and straightforward technique for determining the melting point of a solid crystalline substance.

Principle: A small, powdered sample of the substance is heated in a capillary tube immersed in a heating bath. The temperature range over which the substance melts is observed.

Apparatus:

- Melting point apparatus (e.g., Thiele tube or digital melting point device)
- Capillary tubes (sealed at one end)
- Thermometer
- Heating medium (e.g., silicone oil)
- Mortar and pestle

Procedure:

- Ensure the selacholeic acid sample is pure and dry.
- Grind the crystalline sample into a fine powder using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube in the melting point apparatus.
- Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.
- Record the temperature at which the first drop of liquid appears (the beginning of melting)
 and the temperature at which the entire sample becomes a clear liquid (the end of melting).
 The melting point is reported as this range.

Determination of Solubility (Qualitative)



This protocol provides a basic method for assessing the solubility of selacholeic acid in various solvents.

Principle: A small amount of the solute (selacholeic acid) is added to a known volume of a solvent. The mixture is agitated, and the extent of dissolution is observed.

Apparatus:

- Test tubes
- Vortex mixer or shaker
- Spatula
- A selection of solvents (e.g., water, ethanol, methanol, chloroform, hexane)

Procedure:

- Place a small, accurately weighed amount of selacholeic acid (e.g., 10 mg) into a series of test tubes.
- Add a specific volume of each solvent to be tested (e.g., 1 mL) to the respective test tubes.
- Agitate the mixtures vigorously using a vortex mixer or shaker for a set period (e.g., 1-2 minutes).
- Allow the tubes to stand and observe for any undissolved solid.
- Classify the solubility as:
 - Soluble: No visible solid particles.
 - Slightly soluble: A small amount of undissolved solid remains.
 - Insoluble: The majority of the solid remains undissolved.

Biological Significance and Signaling Pathways



Selacholeic acid plays a vital role in neurobiology and has been implicated in various cellular signaling processes.

Biosynthesis of Selacholeic Acid

Selacholeic acid is synthesized in the body through the elongation of oleic acid (18:1 n-9). This process primarily occurs in the endoplasmic reticulum and involves a series of enzymatic reactions. The immediate precursor to selacholeic acid is erucic acid (22:1 n-9).[1][3]



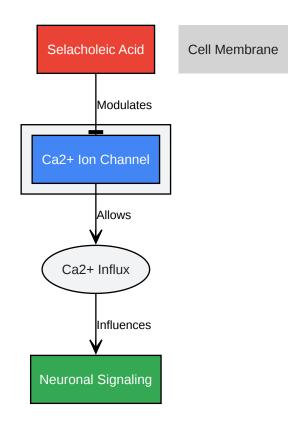
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Caption: Biosynthesis of Selacholeic Acid from Oleic Acid.

Regulation of Calcium Ion Channels

Emerging research suggests that selacholeic acid may play a role in modulating the function of calcium (Ca2+) ion channels in neuronal cell membranes. This regulation is crucial for maintaining proper nerve impulse transmission and overall neuronal health.





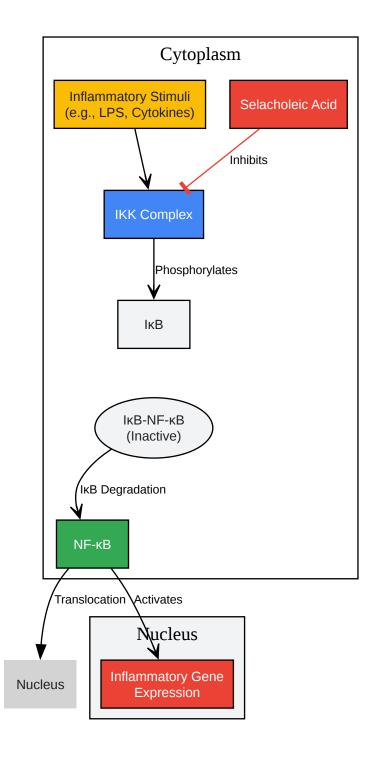
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Caption: Modulation of Calcium Ion Channels by Selacholeic Acid.

Inhibition of NF-κB Signaling Pathway

Selacholeic acid has demonstrated anti-inflammatory properties, which are, in part, attributed to its ability to inhibit the nuclear factor-kappa B (NF-кB) signaling pathway. NF-кB is a key transcription factor involved in the inflammatory response.





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Caption: Inhibition of the NF-кВ Signaling Pathway by Selacholeic Acid.

Conclusion



Selacholeic acid is a fatty acid of significant interest due to its structural role in the nervous system and its emerging biological activities. This guide has provided a summary of its key physical and chemical properties, outlined standard experimental procedures for their determination, and visualized its important biological pathways. Further research into the specific mechanisms of action of selacholeic acid will be crucial for harnessing its therapeutic potential in neurodegenerative and inflammatory diseases.

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